

# Early Clinical Trial Results of AZD8330 in Solid Tumors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for **AZD8330** (ARRY-424704), a selective, orally administered inhibitor of MEK1/2, in patients with advanced solid tumors. The information is compiled from publicly available data from the first-in-human, phase I, dose-finding study, NCT00454090.

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the initial phase I clinical trial of **AZD8330**.

Table 1: Dose Escalation and Maximum Tolerated Dose (MTD)

| Dosing Schedule                        | Number of Cohorts | Dose Range         | Maximum Tolerated Dose (MTD) |
|----------------------------------------|-------------------|--------------------|------------------------------|
| Once-Daily (OD) &<br>Twice-Daily (BID) | 11                | 0.5 mg to 60 mg OD | 20 mg BID[1][2]              |

## Table 2: Most Frequent Treatment-Related Adverse Events



| Adverse Event        | Number of Patients (N=82) | Percentage |
|----------------------|---------------------------|------------|
| Acneiform Dermatitis | 13                        | 16%[1]     |
| Fatigue              | 11                        | 13%[1]     |
| Diarrhea             | 11                        | 13%[1]     |
| Vomiting             | 9                         | 11%[1]     |

**Table 3: Dose-Limiting Toxicities (DLTs)** 

| Dose Cohort | Type of DLT           | Number of Patients with DLT |
|-------------|-----------------------|-----------------------------|
| 40 mg OD    | Mental Status Changes | 2 of 9[1][2]                |
| 60 mg OD    | Mental Status Changes | 1 of 3[1][2]                |
| 20 mg BID   | Rash                  | 1 of 9[1][2]                |

**Table 4: Pharmacokinetic Profile** 

| Dose Range (OD) | Key Pharmacokinetic Finding                                             |
|-----------------|-------------------------------------------------------------------------|
| 0.5 mg - 60 mg  | Exposure (AUC) increased approximately proportionally with the dose.[1] |

Specific Cmax, Tmax, and AUC values for each cohort were not available in the public abstract.

**Table 5: Pharmacodynamic Response** 

| Dose Level | Pharmacodynamic Effect                                                                                                |  |
|------------|-----------------------------------------------------------------------------------------------------------------------|--|
| ≥ 3 mg     | Dose-dependent modulation of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) was observed.[1] |  |

# Table 6: Preliminary Clinical Efficacy in Advanced Solid Tumors



| Response Evaluation Criteria in Solid Tumors (RECIST) | Number of Patients<br>(N=82) | Percentage | Additional Details                                                  |
|-------------------------------------------------------|------------------------------|------------|---------------------------------------------------------------------|
| Partial Response (PR)                                 | 1                            | ~1%        | Patient with malignant melanoma.[1]                                 |
| Stable Disease (SD)                                   | 32                           | 39%[1]     | 22 of these patients<br>had stable disease for<br>over 3 months.[1] |

# Experimental Protocols Study Design and Patient Population

This was a phase I, open-label, non-randomized, parallel assignment, dose-escalation study (NCT00454090) conducted in patients with advanced malignancies.[1][3]

- Inclusion Criteria: Patients with cancer refractory to standard therapies or for which no standard therapy existed.[3]
- Exclusion Criteria: Patients who had received radiotherapy, biological therapy, or chemotherapy within 21 days prior to the study, participated in another investigational drug study within 30 days, or had unstable brain metastases/spinal cord compression.[3]

### **Dosing Regimen**

Patients received oral **AZD8330** in one of two schedules: once-daily (OD) or twice-daily (BID). The starting dose was 0.5 mg, with subsequent dose escalations in new patient cohorts until a non-tolerated dose was identified.[1] The dosing regimen included an initial single dose on day 1, followed by a 7-day washout period, and then continuous dosing from day 8 onwards.[1]

## Pharmacodynamic Assessment: pERK Inhibition in PBMCs

A detailed protocol for the phosphorylated ERK (pERK) analysis in peripheral blood mononuclear cells (PBMCs) was not provided in the available literature. However, a general



workflow for such an assay in a clinical trial setting is as follows:

- Blood Collection: Whole blood samples are collected from patients at specified time points.
- PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Staining: The isolated PBMCs are stained with fluorescently-labeled antibodies specific for cell surface markers (to identify specific immune cell subsets) and for intracellular pERK.
- Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the levels of pERK within specific cell populations.

# Visualizations Signaling Pathway of AZD8330









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A phase I dose-finding, safety and tolerability study of AZD8330 in patients with advanced malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Early Clinical Trial Results of AZD8330 in Solid Tumors: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684321#early-clinical-trial-results-for-azd8330-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com